3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a benzofuran scaffold have been reported to exhibit significant activity as receptor agonists . These receptors play crucial roles in various biological processes, including sleep regulation .
Mode of Action
It’s plausible that the compound interacts with its target receptors, triggering a series of biochemical reactions that lead to the observed therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been associated with antimicrobial activity, particularly when the 4-position of the benzofuran contains halogens or hydroxyl groups .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile typically involves the alkylation of 2,3-dihydrobenzofuran with a suitable nitrile precursor. One common method includes the reaction of 2,3-dihydrobenzofuran with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of benzofuran.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A precursor in the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile.
5-Benzofuranpropanenitrile: A structural isomer with similar chemical properties.
2,3-Dihydro-1-benzofuran-5-carboxylic acid: Another benzofuran derivative with different functional groups.
Uniqueness
This compound is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives . Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, notably its antimicrobial and anticancer properties. The benzofuran scaffold is known for its diverse pharmacological effects, and derivatives have shown promise in treating various diseases.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated against multidrug-resistant strains of bacteria. Some studies report minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium species .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets.
Target Receptors:
- Cannabinoid Receptors: Some derivatives have been shown to act as selective agonists for cannabinoid receptor 2 (CB2), which is linked to anti-inflammatory effects without central nervous system side effects .
- Cell Growth Inhibition: Certain studies suggest that the compound may inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Activity | Reference | Findings |
---|---|---|
Antimicrobial | Effective against MRSA and Mycobacterium spp. | |
Anticancer | Induces apoptosis in cancer cell lines | |
CB2 Agonism | Selective agonist with anti-inflammatory properties |
Research Applications
The compound has potential applications across various fields:
- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for antimicrobial and anticancer properties.
- Medicine: Explored for therapeutic applications due to structural similarities with bioactive benzofuran derivatives.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNWVGVGYXYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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